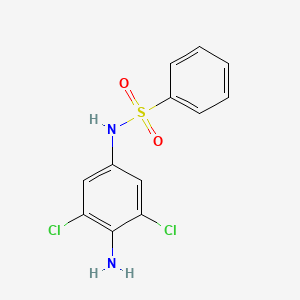

N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide

货号 B5832811

分子量: 317.2 g/mol

InChI 键: CZFAHJOZSASMGJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10Cl2N2O2S . It has an average mass of 317.191 Da and a monoisotopic mass of 315.984009 Da . This compound is used in proteomics research .

Synthesis Analysis

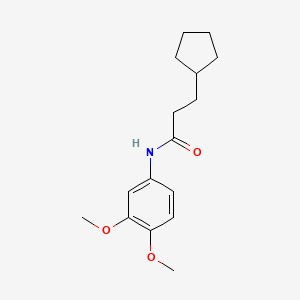

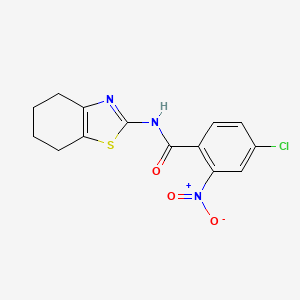

The synthesis of benzenesulfonamide derivatives, including “N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide”, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives when treated with ammonium .Molecular Structure Analysis

The molecular structure of “N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide” is a solid compound with a molecular weight of 317.191 .科学研究应用

- Researchers have synthesized new aryl thiazolone–benzenesulfonamides, including derivatives of this compound, as potential anticancer and antimicrobial agents . These derivatives were evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and normal breast cells (MCF-10A). Notably, some compounds demonstrated significant inhibitory effects against cancer cells, with high selectivity for breast cancer cell lines. Additionally, certain sulfonamide derivatives exhibited excellent enzyme inhibition against carbonic anhydrase IX (CA IX), a protein overexpressed in solid tumors .

- Tumor cells often shift their metabolism to anaerobic glycolysis, leading to uncontrolled cell proliferation and tumor hypoxia. CA IX, which is overexpressed in many solid tumors, becomes a useful target for discovering antiproliferative agents. N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide derivatives showed promising inhibitory effects against CA IX, making them potential candidates for cancer therapy .

- Compound 4e (a derivative of N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide) induced apoptosis in MDA-MB-231 breast cancer cells. It significantly increased annexin V-FITC levels, suggesting its potential as an apoptosis-inducing agent .

- Inhibition of carbonic anhydrases (CAs) in bacteria has been reported to interfere with bacterial growth. While the specific impact of this compound on bacterial CAs requires further investigation, it could be relevant for antimicrobial strategies .

- A related pyrazoline derivative (4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide) was studied for its neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in alevins’ brains. While this specific compound differs, it highlights the broader interest in benzenesulfonamides for neurological research .

Anticancer and Antimicrobial Properties

CA IX Inhibition for Tumor Hypoxia

Apoptosis Induction

Bacterial Growth Inhibition

Neurotoxic Potential

Proteomics Research

未来方向

属性

IUPAC Name |

N-(4-amino-3,5-dichlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-10-6-8(7-11(14)12(10)15)16-19(17,18)9-4-2-1-3-5-9/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFAHJOZSASMGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![methyl 1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5832763.png)

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)

![ethyl 1-{[(2-methyl-1,3-benzoxazol-5-yl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5832797.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)

![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)thiourea](/img/structure/B5832845.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)